M-Peg-nhs ester

Description

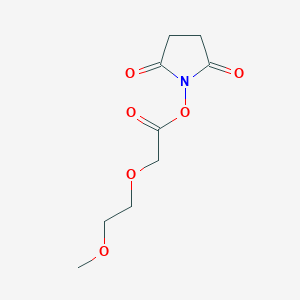

M-PEG-NHS ester (Methoxy-Polyethylene Glycol-N-Hydroxysuccinimide ester) is a heterobifunctional crosslinker widely used in bioconjugation and therapeutic applications. It consists of a methoxy-terminated polyethylene glycol (PEG) spacer linked to an NHS ester group, which reacts selectively with primary amines (-NH₂) under mild conditions (pH 7–9) to form stable amide bonds .

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NO6 |

|---|---|

Molecular Weight |

231.20 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(2-methoxyethoxy)acetate |

InChI |

InChI=1S/C9H13NO6/c1-14-4-5-15-6-9(13)16-10-7(11)2-3-8(10)12/h2-6H2,1H3 |

InChI Key |

STWRLXINMYHWNT-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCC(=O)ON1C(=O)CCC1=O |

Related CAS |

92451-01-9 |

Origin of Product |

United States |

Preparation Methods

Reaction Chemistry

- The core reaction involves converting the terminal hydroxyl group of m-PEG into an active NHS ester, which is highly reactive toward nucleophilic attack by primary amines.

- NHS esters are moisture-sensitive and hydrolyze rapidly in aqueous environments, thus preparation and storage require anhydrous conditions and low temperatures.

- The reaction is typically conducted in anhydrous organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).

Optimal pH and Temperature

- NHS esters react optimally with amines at pH 7.0 to 7.5, balancing reactivity and hydrolysis rate.

- Hydrolysis of the NHS ester increases with higher pH and temperature, so reactions are often performed at room temperature or lower to minimize side reactions.

Preparation Methods

Direct NHS Esterification Using Carbodiimide Chemistry

- Reagents : m-PEG-OH, N-hydroxysuccinimide (NHS), carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

- Procedure :

- Dissolve m-PEG-OH and NHS in dry DCM or DMF.

- Add carbodiimide coupling agent under inert atmosphere (nitrogen or argon).

- Stir at room temperature or slightly below for several hours (overnight typical).

- Monitor reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR).

- Purification :

Preparation via m-PEG-NHS Carbonates

- An alternative approach involves synthesizing m-PEG-NHS carbonate intermediates bearing alkyl spacers to modulate reactivity and hydrolytic stability.

- This method incorporates alkyl spacers (e.g., propionate, butyrate) between the PEG chain and NHS ester, improving shelf-life and controlling reaction kinetics.

- The reaction is performed by reacting m-PEG-OH with NHS carbonate precursors under similar conditions as above.

- This approach has been shown to yield high purity (>95%) products with tunable reactivity.

Reaction Parameters and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | Dry DCM, DMF, or DMSO | Anhydrous required to prevent NHS hydrolysis |

| Temperature | 0–25°C | Lower temperature reduces hydrolysis |

| pH (for conjugation) | 7.0–7.5 | Optimal for NHS-amine reaction |

| Molar Ratio (PEG:Amine) | 1:1 to 20:1 | Higher excess improves labeling efficiency |

| Reaction Time | 30 min to 24 hours | Depends on substrate and desired modification |

| Storage | -20°C, desiccated | Protect from moisture and heat |

Purification and Characterization

- After synthesis, this compound is purified by repeated precipitation in cold diethyl ether and vacuum drying.

- Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : Confirms chemical structure and purity.

- Fourier Transform Infrared Spectroscopy (FTIR) : Identifies NHS ester functional groups.

- Mass Spectrometry (MALDI-TOF) : Confirms molecular weight.

- UV-Vis Spectrophotometry : Assesses degree of NHS activation.

Practical Protocol Example for PEG NHS Ester Preparation and Use

| Step | Description |

|---|---|

| 1. Weigh m-PEG-OH and NHS | In dry, inert atmosphere, dissolve in anhydrous DCM or DMF |

| 2. Add carbodiimide reagent | Add DCC or EDC slowly with stirring |

| 3. Stir reaction | Room temperature, 12–24 hours |

| 4. Filter precipitates | Remove dicyclohexylurea by filtration |

| 5. Precipitate product | Add cold diethyl ether, centrifuge, discard supernatant |

| 6. Repeat precipitation | Repeat 3–4 times for purity |

| 7. Dry product | Vacuum dry under inert atmosphere |

| 8. Dissolve before use | Prepare fresh solution in DMSO or DMF immediately before conjugation |

| 9. Conjugate with amines | Add to protein in pH 7.0–7.5 buffer; incubate on ice 2 hours or room temperature 30–60 minutes |

| 10. Purify conjugate | Remove unreacted PEG NHS ester by dialysis or gel filtration |

Research Findings and Notes on Stability

- The hydrolytic stability of m-PEG-NHS esters is inversely related to their reactivity; longer alkyl spacers increase stability but reduce reaction rate.

- NHS esters hydrolyze rapidly in aqueous buffers, losing reactivity within hours; thus, immediate use after dissolution is critical.

- PEGylation efficiency depends on protein concentration and molar excess of PEG NHS ester; typically, a 20-fold molar excess achieves 4–6 PEG linkers per antibody molecule.

- Buffer systems containing primary amines (e.g., Tris, glycine) must be avoided during conjugation to prevent side reactions.

Summary Table of Preparation Methods

| Method | Solvent | Coupling Agent | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbodiimide-mediated NHS ester | DCM, DMF | DCC, EDC | Straightforward, high yield | Sensitive to moisture, side products |

| NHS Carbonate intermediates | DCM, DMF | NHS carbonate precursors | Enhanced stability, tunable reactivity | More complex synthesis |

| Commercially available m-PEG-NHS | Pre-made | N/A | Ready to use, standardized quality | Costly, limited customization |

Chemical Reactions Analysis

Reaction with Primary Amines

The primary reaction involves the NHS ester group reacting with free amines (e.g., lysine residues in proteins) to form stable amide bonds. This reaction occurs optimally at pH 7.0–7.5 , with the NHS group serving as a leaving group. The mechanism involves nucleophilic attack by the amine on the carbonyl carbon of the ester, releasing NHS and forming a covalent amide bond .

Key Features:

-

Irreversibility: The amide bond formed is stable and non-hydrolyzable under physiological conditions .

-

Specificity: The reaction selectively targets primary amines, minimizing off-target interactions .

-

Applications: Used in protein PEGylation to enhance solubility, stability, and bioavailability while reducing immunogenicity .

Hydrolysis Reaction

In aqueous media, the NHS ester undergoes hydrolysis to form a carboxylic acid. The hydrolysis rate increases with pH due to the increased nucleophilicity of water . Experimental data show that mPEG-NHS esters hydrolyze at a rate constant of 0.21 min⁻¹ , significantly faster than other NHS esters like succinimidyl esters of methoxy poly(ethylene glycol) propanoic acid (mPEG-SPA) or α-methyl butanoic acid (mPEG-SMB), which hydrolyze at ~0.01 min⁻¹ .

Impact on Reaction Efficiency:

-

Hydrolysis competes with amine coupling, reducing the effective concentration of reactive NHS ester .

-

Optimal reaction conditions (pH 7.0–7.5) balance amine reactivity and minimize hydrolysis .

Quantification and Stoichiometry

A spectrophotometric method using ethanolamine and 2,4,6-trinitrobenzenesulfonic acid (TNBS) confirms the 1:1 stoichiometry of the reaction between NHS esters and amines . This method quantifies residual ethanolamine after reaction, ensuring accurate assessment of NHS ester purity. For example, mPEG-NHS esters showed ~90% molar equivalents in experimental preparations .

Comparison of Different NHS Esters

The following table compares hydrolysis rates and applications of mPEG-NHS esters with other NHS-activated PEG reagents:

| Reagent | Hydrolysis Rate Constant (min⁻¹) | Applications |

|---|---|---|

| mPEG-NHS | 0.21 | General PEGylation, PROTAC synthesis |

| mPEG-SPA | ~0.01 | Conjugation at lower pH |

| mPEG-SMB | ~0.01 | Thiol-reactive coupling |

Experimental Validation

Studies using differential equations to model PEGylation kinetics demonstrate that hydrolysis significantly impacts reaction outcomes . For example, in lysozyme PEGylation, the reaction cutoff distance (11 Ų) between lysine residues determines coverage efficiency. Parameters like reaction prefactor (ε) and diffusional effects (κ) further refine predictions of observed reactivity .

Scientific Research Applications

Key Applications

-

Bioconjugation

- Protein Modification : M-Peg-NHS ester is extensively used for PEGylation of proteins and peptides, enhancing their solubility, stability, and pharmacokinetic properties. The NHS group allows for efficient conjugation with amino groups on lysine residues or the N-terminus of proteins.

- Case Study : Research has demonstrated that PEGylation can significantly improve the half-life of therapeutic proteins in circulation, reducing the frequency of administration required for effective treatment .

-

Drug Delivery Systems

- Targeted Delivery : this compound can be conjugated to drug molecules to facilitate targeted delivery to specific tissues or cells. This is particularly useful in cancer therapy where localized drug action is desired.

- Case Study : A study involving the attachment of this compound to an anti-HIV therapeutic peptide showed improved pharmacokinetics and reduced immunogenicity, leading to enhanced therapeutic efficacy .

-

Surface Modification

- Anti-fouling Coatings : The compound is used to create anti-fouling surfaces on medical devices and implants by modifying their surfaces to resist protein adsorption and bacterial colonization.

- Case Study : Coating carbon nanotubes with this compound has been shown to enhance their biocompatibility and stability in biological environments .

- Diagnostics

-

Polymer Research

- Hydrogels and Micelles : The versatility of this compound allows for its incorporation into various polymeric systems, including hydrogels and micelles for drug delivery applications.

- Case Study : Research into PEG-based materials has led to the development of novel drug delivery systems that release therapeutics in a controlled manner .

Data Table: Summary of Applications

| Application | Description | Key Benefits |

|---|---|---|

| Bioconjugation | Modification of proteins/peptides | Enhanced solubility and stability |

| Drug Delivery | Targeted delivery systems | Improved pharmacokinetics |

| Surface Modification | Anti-fouling coatings on medical devices | Reduced protein adsorption |

| Diagnostics | Labeling probes for increased sensitivity | Enhanced signal intensity |

| Polymer Research | Development of hydrogels and micelles | Controlled release of therapeutics |

Mechanism of Action

The mechanism of action of M-Peg-nhs ester involves the formation of a stable amide bond between the NHS ester group and a primary amine. This reaction occurs through nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide as a byproduct . The PEGylation process enhances the solubility, stability, and biocompatibility of the modified molecule, making it suitable for various applications .

Comparison with Similar Compounds

Key Properties :

- PEG Spacer: Enhances solubility, reduces immunogenicity, and improves pharmacokinetics of conjugated molecules .

- NHS Ester : Enables rapid and efficient conjugation to proteins, peptides, antibodies, and amine-modified oligonucleotides .

- Applications: Used in PROTAC (PROteolysis TArgeting Chimera) synthesis, drug delivery systems, protein PEGylation, and nanotechnology .

M-PEG-NHS ester belongs to a broader class of NHS-activated PEG derivatives. Below is a detailed comparison with structurally or functionally analogous compounds:

Table 1: Comparative Analysis of this compound and Similar PEG-NHS Derivatives

*PEG unit count varies by molecular weight (e.g., MW 20,000 ≈ 454 PEG units). †Molecular weight ranges from low (e.g., MW 1000) to high (e.g., MW 20,000) . ‡Discrepancies in PEG unit vs. molecular weight may arise from supplier-specific nomenclature . §Monodisperse PEGs provide single-molecular-weight species, unlike polydisperse PEGs .

Key Differentiators :

PEG Chain Length and Solubility :

- Shorter PEGs (e.g., m-PEG5-NHS ester) offer minimal steric hindrance, ideal for small-molecule conjugation .

- Longer PEGs (e.g., MW 20,000) enhance aqueous solubility and shielding effects in therapeutic proteins .

Monodispersity vs. Polydispersity: Monodisperse PEGs (e.g., m-dPEG®24-NHS ester) ensure precise molecular weight control, critical for reproducible drug conjugates . Polydisperse PEGs (e.g., mPEG 1K-NHS ester) exhibit a range of chain lengths, reducing batch-to-batch consistency .

Reactivity and Stability :

- All NHS esters hydrolyze in aqueous solutions but vary in hydrolysis rates. Shorter PEGs (e.g., m-PEG1-NHS ester) may hydrolyze faster due to higher NHS ester accessibility .

- Storage at -20°C is standard to minimize hydrolysis, though some derivatives (e.g., mPEG11-NHS ester) tolerate -5°C .

Therapeutic Applications :

- PROTAC Linkers : M-PEG-NHS esters with long PEG chains (MW 10,000–20,000) improve solubility and proteasome recruitment efficiency .

- Antibody-Drug Conjugates (ADCs) : PEG12–24 derivatives balance stability and payload release .

Critical Research Findings :

- Monodisperse PEGs: Show superior performance in mass spectrometry (single peak at 1231.70 m/z) compared to polydisperse PEGs, which produce broad spectral distributions .

- PEG Length vs. Bioactivity : PEGylation with MW 5,000–20,000 reduces renal clearance by 90%, extending half-life of conjugated therapeutics .

- Steric Effects : PEG chains >20 units may hinder binding in enzyme-PROTAC complexes, necessitating optimization for target engagement .

Q & A

Q. How is M-PEG-NHS ester synthesized, and what critical parameters govern its purity for protein conjugation?

this compound is synthesized via activation of PEG's terminal hydroxyl group with N-hydroxysuccinimide (NHS) in the presence of carbodiimide crosslinkers (e.g., EDC). Key parameters include:

- pH control : Maintain pH 6.0–7.0 during activation to optimize NHS ester stability .

- Molar ratios : A 1:1.2 PEG-to-NHS ratio minimizes unreacted intermediates .

- Purification : Dialysis (1 kDa MWCO) or size-exclusion chromatography removes residual NHS and byproducts . Purity (>90%) is validated via MALDI-TOF or HPLC with UV detection at 280 nm .

Q. What methodological steps ensure efficient conjugation of this compound to amine-containing biomolecules?

Follow this protocol for reproducible PEGylation:

- Buffer selection : Use 0.1 M MES (pH 6.0) or PBS (pH 7.4) to stabilize NHS reactivity .

- Molar excess : Apply a 10:1 PEG-to-protein molar ratio to compensate for hydrolysis .

- Reaction time : Incubate at 4°C for 2–4 hours to minimize aggregation .

- Quenching : Add 1 M Tris-HCl (pH 8.0) to terminate unreacted NHS esters . Post-conjugation, characterize via SDS-PAGE or SEC-MALS to confirm molecular weight shifts .

Q. How should this compound be stored to maintain reactivity, and what indicators signal degradation?

- Storage : Lyophilized powder at -20°C under argon; reconstitute in anhydrous DMSO or dH₂O immediately before use .

- Degradation signs : Cloudy solutions, reduced conjugation efficiency (>20% drop), or NMR peaks at δ 2.8 ppm (free NHS) .

Advanced Research Questions

Q. How can Taguchi experimental design optimize this compound conjugation parameters while minimizing trial numbers?

The Taguchi method uses orthogonal arrays (e.g., L9) to test 4 parameters at 3 levels with only 9 experiments :

| Parameter | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| pH | 6.0 | 6.5 | 7.0 |

| PEG:Protein ratio | 5:1 | 10:1 | 20:1 |

| Temperature (°C) | 4 | 25 | 37 |

| Reaction time (h) | 1 | 2 | 4 |

Analysis : Calculate signal-to-noise (S/N) ratios for "larger-the-better" outcomes (e.g., conjugation efficiency). For example, catalyst concentration contributed 77.58% to yield variance in analogous methyl ester studies . Apply ANOVA to rank parameter significance and identify optimal conditions (e.g., pH 6.5, 10:1 ratio, 4°C, 2 hours) .

Q. How do researchers resolve contradictions in reported PEGylation efficiencies across studies using this compound?

Contradictions often arise from:

- Amine accessibility : Lysine surface density varies between proteins (e.g., lysozyme vs. albumin) .

- Hydrolysis kinetics : NHS ester half-life drops from 1 hour (pH 7.4) to 10 minutes (pH 8.5) . Mitigation :

- Normalize efficiency to protein-specific amine availability (Ellman’s assay) .

- Use stopped-flow kinetics to quantify hydrolysis rates under study conditions .

- Compare studies using identical analytical methods (e.g., fluorescence amine titration vs. Bradford assay) .

Q. What advanced techniques validate the stability and biodistribution of M-PEG-NHS-conjugated nanoparticles?

- Stability : Incubate conjugates in serum at 37°C for 72 hours; monitor size via DLS (>20% increase indicates aggregation) .

- Biodistribution : Label with Cy7-NHS and track via IVIS imaging in murine models. PEGylation reduces liver uptake by 40% vs. non-PEGylated controls .

- In vivo half-life : Pharmacokinetic assays show PEGylated proteins have t1/2 > 24 hours vs. <2 hours for native forms .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.